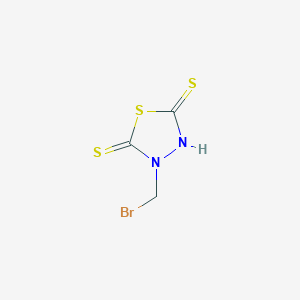
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is a siloxane compound characterized by the presence of three ethylene groups and three phenyl groups attached to a disiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of 1,1,1-trimethyl-3,3,3-triphenyldisiloxane with formaldehyde dimethyl acetal under acidic conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding silanols or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce silane derivatives.
Substitution: The phenyl groups in the compound can undergo electrophilic aromatic substitution reactions with reagents such as bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Silanols, siloxane derivatives
Reduction: Silane derivatives
Substitution: Brominated or nitrated phenyl derivatives
Aplicaciones Científicas De Investigación
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane has several scientific research applications:
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new materials for medical implants and prosthetics.
Industry: Utilized in the production of advanced materials with high thermal stability and chemical resistance, making it suitable for use in harsh industrial environments.
Mecanismo De Acción
The mechanism of action of 1,1,1-triethenyl-3,3,3-triphenyldisiloxane involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with different substrates. The ethylene and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions are crucial for its applications in catalysis, adsorption, and material science.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,1-Trimethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triethyl-3,3,3-triphenyldisiloxane
- 1,1,1-Triphenyl-3,3,3-tris(m-tolyl)disiloxane
Uniqueness
1,1,1-Triethenyl-3,3,3-triphenyldisiloxane is unique due to the presence of ethylene groups, which enhance its reactivity compared to its methyl or ethyl counterparts. This increased reactivity makes it more suitable for applications requiring high chemical activity, such as catalysis and polymer synthesis.
Propiedades
Número CAS |
90729-97-8 |
|---|---|
Fórmula molecular |
C24H24OSi2 |
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
tris(ethenyl)-triphenylsilyloxysilane |
InChI |
InChI=1S/C24H24OSi2/c1-4-26(5-2,6-3)25-27(22-16-10-7-11-17-22,23-18-12-8-13-19-23)24-20-14-9-15-21-24/h4-21H,1-3H2 |
Clave InChI |
FYGPPKCOTKWOQD-UHFFFAOYSA-N |
SMILES canónico |
C=C[Si](C=C)(C=C)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


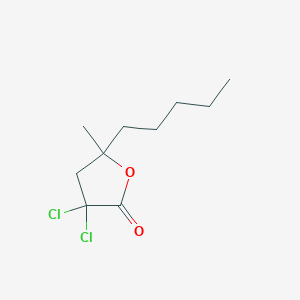
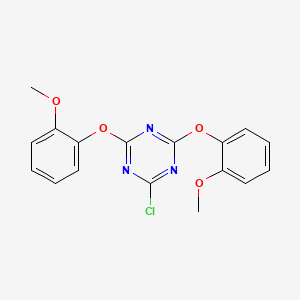
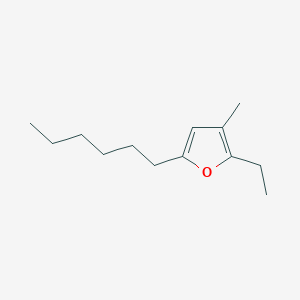
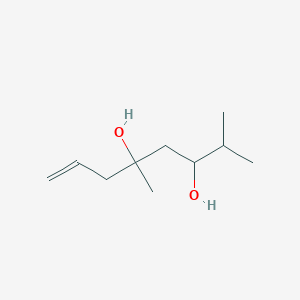
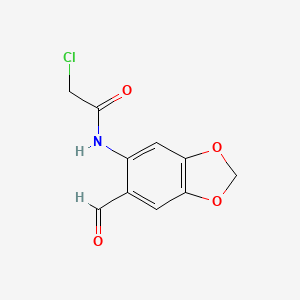


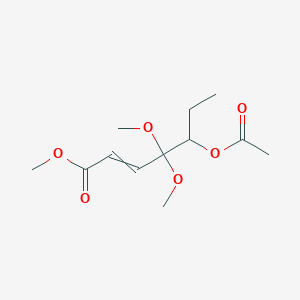

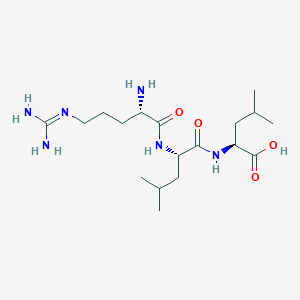
![2H-4,7-Methano[1,3]dioxolo[4,5-d]oxepine](/img/structure/B14374031.png)
